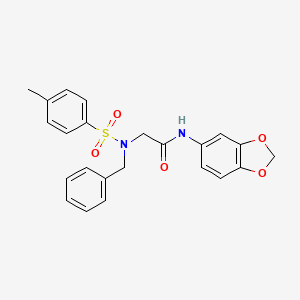

![molecular formula C23H21N3O3 B11636164 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-([1,3]オキサゾロ[4,5-b]ピリジン-2-イル)フェニル]アセトアミド: は、芳香環、オキサゾール環、アセトアミド基を組み合わせた複雑な有機化合物です。

準備方法

合成経路と反応条件: 2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-([1,3]オキサゾロ[4,5-b]ピリジン-2-イル)フェニル]アセトアミドの合成は、通常、複数のステップを伴います。

2,3-ジメチルフェノキシ基の形成: これは、2,3-ジメチルフェノールを適切なハロゲン化化合物と塩基性条件下で反応させることで達成できます。

オキサゾール環の合成: オキサゾール環は、アミドとニトリルを含む環化反応によって合成できます。

カップリング反応: 最後のステップは、EDCI (1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などの適切なカップリング剤を使用して、2,3-ジメチルフェノキシ基をオキサゾール含有中間体と穏やかな条件下でカップリングすることです。

工業生産方法: この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することが必要です。これには、連続フローリアクターとグリーンケミストリーの原則の使用が含まれる可能性があります。

化学反応の分析

反応の種類:

酸化: この化合物は、特に芳香環上のメチル基で酸化反応を起こす可能性があります。

還元: 還元反応はオキサゾール環で起こり、環開裂反応につながる可能性があります。

置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤を使用できます。

置換: 求電子置換は、ニトロ化には硝酸 (HNO3)、臭素化には臭素 (Br2) などの試薬を使用して行うことができます。

主要な生成物:

酸化: メチル基の酸化は、カルボン酸の生成につながる可能性があります。

還元: オキサゾール環の還元は、アミンを生成する可能性があります。

置換: 置換反応は、使用される試薬に応じて、さまざまな置換誘導体を生成する可能性があります。

科学的研究の応用

化学:

触媒: この化合物は、特に遷移金属触媒反応において、配位子として使用できます。

材料科学: ポリマーに組み込むことで、熱的および機械的特性を向上させることができます。

生物学と医学:

創薬: この化合物の構造は、特に特定の酵素や受容体を標的とする創薬におけるファーマコフォアとしての可能性を示唆しています。

生体プローブ: 芳香族構造のため、生物学的プロセスを研究するための蛍光プローブとして使用できます。

産業:

塗料と接着剤: この化合物は、その化学的安定性と反応性のため、高性能塗料と接着剤の配合に使用できます。

作用機序

2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-([1,3]オキサゾロ[4,5-b]ピリジン-2-イル)フェニル]アセトアミドの作用機序は、特定の分子標的との相互作用を含みます。芳香環とオキサゾール環は、π-π相互作用と水素結合によって酵素や受容体に結合できます。この結合は標的の活性を調節し、さまざまな生物学的効果をもたらします。

類似化合物の比較

類似化合物:

- 2-(2,3-ジメチルフェノキシ)-N-[2-メチルフェニル]アセトアミド

- 2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-フェニル]アセトアミド

- 2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-(ピリジン-2-イル)フェニル]アセトアミド

比較:

- ユニークな構造的特徴: 2-(2,3-ジメチルフェノキシ)-N-[2-メチル-5-([1,3]オキサゾロ[4,5-b]ピリジン-2-イル)フェニル]アセトアミドに存在するオキサゾール環は、他の類似化合物とは異なり、特定の標的への結合親和性と特異性を高める可能性があります。

- 反応性: オキサゾール環は、より単純な芳香族化合物では不可能な独自の化学反応に関与することができ、合成用途におけるさらなる汎用性を提供します。

類似化合物との比較

- 2-(2,3-dimethylphenoxy)-N-[2-methylphenyl]acetamide

- 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-phenyl]acetamide

- 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-(pyridin-2-yl)phenyl]acetamide

Comparison:

- Unique Structural Features: The presence of the oxazole ring in 2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide distinguishes it from other similar compounds, potentially enhancing its binding affinity and specificity for certain targets.

- Reactivity: The oxazole ring can participate in unique chemical reactions that are not possible with simpler aromatic compounds, providing additional versatility in synthetic applications.

特性

分子式 |

C23H21N3O3 |

|---|---|

分子量 |

387.4 g/mol |

IUPAC名 |

2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C23H21N3O3/c1-14-6-4-7-19(16(14)3)28-13-21(27)25-18-12-17(10-9-15(18)2)23-26-22-20(29-23)8-5-11-24-22/h4-12H,13H2,1-3H3,(H,25,27) |

InChIキー |

KZMCVCOYUNUMGV-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B11636101.png)

![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636109.png)

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)

![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)

![2-[(4-Chloroanilino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11636150.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636159.png)

![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636176.png)

![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)